2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromonaphthalene moiety linked to an acetamide group through an ether linkage, with an ethoxy-methoxyphenyl substituent attached via a Schiff base linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps:
Bromination: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.
Ether Formation: 1-bromonaphthalene is then reacted with 2-hydroxyacetamide to form the ether linkage.
Schiff Base Formation: The final step involves the condensation of the resulting compound with 2-ethoxy-5-methoxybenzaldehyde to form the Schiff base linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The Schiff base linkage allows for potential interactions with enzymes or receptors, while the bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound shares the bromonaphthalene moiety but differs in the acetamide and Schiff base linkages.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Another similar compound with a bromonaphthalene moiety, but with different substituents.
Uniqueness
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-3-28-19-11-9-17(27-2)12-16(19)13-24-25-21(26)14-29-20-10-8-15-6-4-5-7-18(15)22(20)23/h4-13H,3,14H2,1-2H3,(H,25,26)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZUGXGRWLNIA-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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